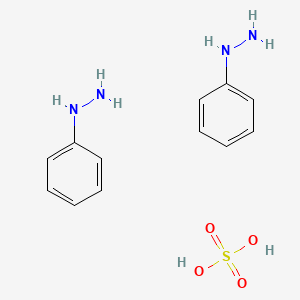

phenylhydrazine;sulfuric acid

Description

The exact mass of the compound Phenylhydrazinium sulphate (2:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality phenylhydrazine;sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenylhydrazine;sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenylhydrazine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8N2.H2O4S/c2*7-8-6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,8H,7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKCKIQJTWVQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN.C1=CC=C(C=C1)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966390 | |

| Record name | Sulfuric acid--phenylhydrazine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52033-74-6 | |

| Record name | Phenylhydrazinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--phenylhydrazine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylhydrazinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of Sulfuric Acid in the Fischer Indole Synthesis: A Technical Guide

Introduction: The Enduring Significance of the Fischer Indole Synthesis

First described in 1883 by Emil Fischer and Friedrich Jourdan, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1] This robust and versatile acid-catalyzed reaction, which transforms arylhydrazones into the indole scaffold, is indispensable in the development of pharmaceuticals, agrochemicals, and natural products.[1] The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the triptan class of antimigraine agents.[2]

Given its widespread application, a deep, mechanistic understanding of the reaction's components is paramount for process optimization, troubleshooting, and adaptation to novel substrates. Among the various Brønsted and Lewis acids employed as catalysts, sulfuric acid (H₂SO₄) is a common and effective choice.[2] This guide provides an in-depth technical exploration of the critical and multifaceted role of sulfuric acid throughout the Fischer indole synthesis, moving beyond a general catalytic description to a step-by-step analysis of its function.

The Core Directive of Sulfuric Acid: A Mechanistic Dissection

The Fischer indole synthesis is a sequence of intricate, acid-mediated transformations.[1] Sulfuric acid is not merely a passive catalyst but an active participant that drives the reaction forward through several key stages. Its roles include acting as a potent proton donor, a dehydrating agent, and a facilitator of the critical bond-forming and rearrangement steps.

Step 1: Phenylhydrazone Formation - Catalysis and Dehydration

The synthesis commences with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. While this reaction can proceed without a strong acid, sulfuric acid significantly accelerates the process through a dual function.

Firstly, as a strong Brønsted acid, it protonates the carbonyl oxygen of the aldehyde or ketone. This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of the arylhydrazine.

Secondly, concentrated sulfuric acid is a powerful dehydrating agent. The condensation reaction is a reversible equilibrium that produces water as a byproduct. By sequestering the water formed, sulfuric acid drives the equilibrium towards the formation of the phenylhydrazone, thereby increasing the overall yield and reaction rate.

Step 2: Tautomerization to the Ene-hydrazine Intermediate

The formed phenylhydrazone must tautomerize to its more reactive ene-hydrazine isomer for the reaction to proceed.[3] This crucial step is facilitated by sulfuric acid. The acid protonates the imine nitrogen of the phenylhydrazone, which allows for the removal of a proton from the α-carbon, leading to the formation of the C=C double bond characteristic of the ene-hydrazine. This equilibrium is a critical control point, and the presence of a strong acid like sulfuric acid is essential to promote the formation of the necessary ene-hydrazine intermediate.

Step 3: The[4][4]-Sigmatropic Rearrangement - The Heart of the Synthesis

The conversion of the ene-hydrazine to a di-imine intermediate occurs via a[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction that forms the key carbon-carbon bond of the indole ring system.[4] This step is the hallmark of the Fischer indole synthesis. The presence of sulfuric acid is critical for this rearrangement to occur efficiently. Protonation of the ene-hydrazine is believed to lower the activation energy for the rearrangement, facilitating the cleavage of the weak N-N bond and the formation of the new C-C bond.[2]

Step 4: Aromatization, Cyclization, and Ammonia Elimination

Following the[4][4]-sigmatropic rearrangement, the resulting intermediate undergoes a series of transformations, all under the influence of the acidic medium provided by sulfuric acid. The intermediate rearomatizes to form a more stable aniline derivative. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the imine carbon, forming a five-membered ring.[1]

The final step is the elimination of ammonia to generate the fully aromatic indole ring.[2] Sulfuric acid facilitates this by protonating the amino group, converting it into a good leaving group (NH₃⁺). The loss of ammonia, driven by the formation of the highly stable aromatic indole ring, is irreversible and pulls the entire reaction sequence to completion. The ammonia generated is protonated by the sulfuric acid to form the ammonium salt (NH₄⁺).

The complete catalytic cycle is depicted in the following workflow:

Quantitative Insights: The Impact of Sulfuric Acid on Reaction Outcomes

The choice and concentration of the acid catalyst can significantly influence the yield and, in the case of unsymmetrical ketones, the regioselectivity of the Fischer indole synthesis. While a wide range of Brønsted and Lewis acids can be employed, sulfuric acid offers a balance of reactivity and cost-effectiveness. The following table summarizes representative examples of Fischer indole syntheses where sulfuric acid was used, highlighting the achievable yields under various conditions.

| Phenylhydrazine Derivative | Carbonyl Compound | Sulfuric Acid Conc. | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Phenylhydrazine | Cyclohexanone | 7-60% | Methanol | Reflux | N/A | 1,2,3,4-Tetrahydrocarbazole | ~67% (2:1 ratio of regioisomers) |

| Phenylhydrazine | Acetophenone | Conc. | Phosphoric Acid | 100-125 | 0.5 | 2-Phenylindole | N/A |

| 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | 4 wt% aq. | Water | Reflux | 2 | 5-Methoxy-2-propyl-4-azaindole | N/A |

Note: Yields can vary significantly based on the specific substrates, purity of reagents, and precise reaction conditions.

Experimental Protocol: Synthesis of 4-Azaindole via Fischer Indole Cyclization

This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-azaindole derivative using an aqueous solution of sulfuric acid, illustrating a practical application for this catalytic system.

Materials:

-

6-Methoxypyrid-3-ylhydrazine (1 equivalent)

-

Valeraldehyde (1.1 equivalents)

-

Sulfuric acid (H₂SO₄), 4 wt% aqueous solution

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 6-methoxypyrid-3-ylhydrazine in a 4 wt% aqueous solution of sulfuric acid.

-

Addition of Carbonyl: To the stirred solution, add 1.1 equivalents of valeraldehyde.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the cessation of gas evolution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Process Optimization and Troubleshooting: The Criticality of Acid Concentration

As with any chemical transformation, the success of the Fischer indole synthesis is highly dependent on the reaction conditions. The concentration of sulfuric acid is a critical parameter that can influence not only the reaction rate but also the product distribution and the formation of byproducts.

-

Regioselectivity with Unsymmetrical Ketones: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible. The concentration of sulfuric acid can play a deciding role in the product ratio. For instance, in certain cases, lower concentrations of sulfuric acid may favor the kinetically controlled product, while higher concentrations can lead to the thermodynamically more stable isomer.

-

Side Reactions: While sulfuric acid is an effective catalyst, its strong acidity and oxidizing properties can lead to undesired side reactions, such as sulfonation of the aromatic rings or decomposition of sensitive starting materials or products, particularly at elevated temperatures. Therefore, careful control of the acid concentration and reaction temperature is crucial to maximize the yield of the desired indole.

-

Catalyst Turnover: The ammonia generated during the reaction can neutralize the acid catalyst, potentially slowing down the reaction. In some protocols, an excess of acid is used to ensure complete conversion. Alternatively, the use of a weakly acidic cation exchange resin has been reported to trap the ammonia, allowing for efficient catalyst turnover even with lower catalyst loadings.[5]

Conclusion

Sulfuric acid plays a pivotal and multifaceted role in the Fischer indole synthesis, acting as a catalyst for multiple steps and as a dehydrating agent. Its ability to protonate key intermediates facilitates the crucial tautomerization and[4][4]-sigmatropic rearrangement, while also promoting the final elimination of ammonia to yield the aromatic indole. A thorough understanding of its function at each stage of the reaction mechanism, coupled with careful control of its concentration and the overall reaction conditions, is essential for researchers, scientists, and drug development professionals to effectively harness this powerful synthetic tool for the construction of complex indole-containing molecules.

References

-

Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

- N.N. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.

-

List, B., et al. (2011). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society, 133(4), 853-855. [Link]

-

Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

N.A. (n.d.). Preparation of 2-phenylindole. Slideshare. [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

-

Kumara, M.N., et al. (2025). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]

- Google Patents. (n.d.). Preparation of 2, 3-dimethylindole.

-

PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube. [Link]

-

International Journal of Novel Research and Development. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD, 8(11). [Link]

-

ResearchGate. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. [Link]

-

Sciencemadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole. Retrieved from [Link]

-

Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425. [Link]

-

RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54129. [Link]

-

ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 226-234. [Link]

-

YMER. (n.d.). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7529. [Link]

-

N.A. (2020, March 20). Experimental Procedures. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. CN102249983A - Method for synthesizing tetrahydrocarbazoles compound - Google Patents [patents.google.com]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pubs.acs.org [pubs.acs.org]

The Brønsted Acid's Indispensable Role in Phenylhydrazone Cyclization: A Technical Guide to the Fischer Indole Synthesis

Foreword: Beyond a Catalyst, a Mechanistic Driver

To the seasoned researcher, the Fischer indole synthesis is a familiar and powerful tool for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and materials science. The addition of an acid catalyst is often treated as a routine step, a necessary reagent to be added from a bottle. However, to truly master this reaction, to troubleshoot its failures and to push its boundaries, one must look beyond the simple label of "catalyst." The Brønsted acid in the Fischer indole synthesis is not merely a passive promoter; it is an active and intricate participant, a mechanistic driver that dictates the course of the reaction at several critical junctures.

This in-depth technical guide moves beyond a superficial overview to provide a deep, mechanistic understanding of the multifaceted role of Brønsted acids in the cyclization of phenylhydrazones. We will dissect the causality behind experimental choices, offering insights that empower researchers to make informed decisions in their own synthetic endeavors. This document is structured to provide a comprehensive and practical understanding, from the fundamental principles to detailed experimental protocols.

The Catalytic Cycle: A Symphony of Proton Transfers

The Fischer indole synthesis, at its core, is a sequence of protonation, tautomerization, rearrangement, and cyclization events. The Brønsted acid (HA) and its conjugate base (A⁻) are the conductors of this intricate symphony. The generally accepted mechanism, first proposed by Robinson, provides a roadmap for understanding the acid's critical interventions.[1][2]

The journey from a phenylhydrazone to an indole involves several key stages where the Brønsted acid is directly involved:

-

Protonation and Tautomerization to the Ene-hydrazine: The reaction commences with the protonation of the imine nitrogen of the phenylhydrazone.[1] This initial protonation is crucial as it activates the molecule for the subsequent tautomerization to the more reactive ene-hydrazine intermediate. The strength of the Brønsted acid plays a significant role here; a stronger acid will lead to a higher concentration of the protonated phenylhydrazone at equilibrium, thus favoring the formation of the ene-hydrazine.

-

Facilitating the[3][3]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation at the terminal nitrogen, is primed for the key bond-forming step: a[3][3]-sigmatropic rearrangement. This concerted pericyclic reaction is the heart of the Fischer indole synthesis. Acid catalysis is essential to lower the activation energy for this rearrangement.[1] The protonated ene-hydrazine undergoes a more facile rearrangement compared to its neutral counterpart.

-

Driving the Cyclization and Elimination of Ammonia: Following the rearrangement and subsequent rearomatization, the resulting di-imine intermediate undergoes an intramolecular cyclization. The Brønsted acid protonates one of the imine nitrogens, activating the carbon for nucleophilic attack by the aniline nitrogen. The final step involves the acid-catalyzed elimination of ammonia from the cyclic aminal, a thermodynamically driven process that results in the formation of the stable, aromatic indole ring.[1][4]

Sources

Phenylhydrazine: A Linchpin in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenylhydrazine, a seemingly simple aromatic hydrazine, stands as a cornerstone in the edifice of synthetic organic chemistry. Its unique reactivity, stemming from the nucleophilic alpha-nitrogen and the adjacent phenyl ring, has unlocked efficient pathways to a vast array of heterocyclic scaffolds. These scaffolds, particularly indoles and pyrazoles, are not mere chemical curiosities; they form the core of numerous blockbuster drugs and are privileged structures in modern medicinal chemistry. This guide provides a deep dive into the strategic application of phenylhydrazine as a precursor, moving beyond mere procedural descriptions to elucidate the mechanistic underpinnings and causal logic behind key synthetic transformations. We will explore the venerable Fischer Indole Synthesis, the versatile Knorr Pyrazole Synthesis, and the synthesis of pharmacologically relevant pyrazolones, offering field-proven insights, detailed protocols, and a critical examination of their applications in drug discovery.

The Strategic Importance of Phenylhydrazine

First synthesized by Hermann Emil Fischer in 1875, phenylhydrazine (C₆H₅NHNH₂) is an aromatic hydrazine that has become an indispensable tool for organic chemists.[1] Its power lies in its bifunctional nature: the terminal -NH₂ group acts as a potent nucleophile, readily condensing with carbonyl compounds, while the N-N bond and the adjacent aromatic ring are primed for participation in subsequent cyclization and rearrangement reactions.[2][3] This dual reactivity makes it a perfect starting material for building complex heterocyclic systems from simple, acyclic precursors.

The heterocycles derived from phenylhydrazine are of paramount importance to the pharmaceutical industry. Indole derivatives, for example, are found in a multitude of drugs targeting cancer, infectious diseases, and neurodegenerative disorders.[4][5][6][7] Similarly, the pyrazole nucleus is a key pharmacophore in numerous anti-inflammatory, anticancer, and antipsychotic agents, with its metabolic stability being a significant advantage in drug design.[8][9][10] This guide will dissect the core reactions that transform phenylhydrazine into these high-value molecular frameworks.

The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold

The Fischer Indole Synthesis is arguably the most famous and widely used reaction involving phenylhydrazine. Reported by Fischer in 1883, this acid-catalyzed thermal cyclization of an arylhydrazone remains a robust and indispensable method for preparing substituted indoles.[11][12]

Mechanistic Rationale: A Cascade of Controlled Transformations

Understanding the mechanism is critical to troubleshooting the reaction and predicting its outcome. The process is not a simple condensation but a sophisticated cascade involving tautomerism, sigmatropic rearrangement, and cyclization.[13][14][15]

-

Phenylhydrazone Formation: The synthesis begins with the acid-catalyzed condensation of phenylhydrazine with an aldehyde or ketone. This is a standard imine formation, resulting in a stable phenylhydrazone intermediate which can often be isolated.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine form. This step is crucial as it sets up the geometry required for the key rearrangement. The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃) facilitates this equilibrium.[11]

-

[16][16]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The enehydrazine undergoes a concerted, thermally-allowed[16][16]-sigmatropic rearrangement (akin to a Claisen rearrangement). This step breaks the N-N bond and forms a new C-C bond, effectively transferring the aromatic ring to the carbon backbone of the original carbonyl compound.

-

Rearomatization and Cyclization: The resulting di-imine intermediate rapidly loses a proton to regain aromaticity in the six-membered ring. The newly formed terminal imine is now positioned to be attacked by the nucleophilic amino group, triggering an intramolecular cyclization.

-

Ammonia Elimination: The final step involves the elimination of a molecule of ammonia from the cyclic intermediate, driven by the formation of the stable, aromatic indole ring system.

Caption: Mechanism of the Fischer Indole Synthesis.

Field-Proven Experimental Protocol: Synthesis of 2-phenylindole

This protocol provides a representative workflow for the Fischer Indole Synthesis. The choice of acetophenone and phenylhydrazine leads to the formation of 2-phenylindole.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Ice-water bath

-

Standard glassware for reflux

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve equimolar amounts of phenylhydrazine and acetophenone in ethanol. Add a catalytic amount of acetic acid. Reflux the mixture for 1 hour. The product phenylhydrazone may precipitate upon cooling and can be isolated by filtration, or the solvent can be evaporated and the crude hydrazone used directly.

-

Causality Check: The initial condensation is often rapid. Using the crude hydrazone is efficient, but isolation and purification can lead to a cleaner final product, which is a critical consideration in multi-step drug synthesis.

-

Cyclization: Place the crude or purified phenylhydrazone into a flask equipped with a reflux condenser. Add the acid catalyst. A common and effective choice is polyphosphoric acid (PPA), which acts as both the catalyst and solvent. Heat the mixture, typically to 100-150°C, for 2-4 hours.[12]

-

Causality Check: The high temperature provides the activation energy for the[16][16]-sigmatropic rearrangement. PPA is highly viscous and ensures an anhydrous environment, preventing side reactions.

-

Workup and Isolation: Carefully pour the hot reaction mixture into a beaker of ice water. The product will often precipitate as a solid. The acidic catalyst is quenched and diluted by this process.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude 2-phenylindole can be further purified by recrystallization from ethanol or by column chromatography.

The Knorr Pyrazole Synthesis: A Gateway to N-N Heterocycles

The Knorr Pyrazole Synthesis, discovered by Ludwig Knorr in 1883, is a foundational method for constructing the pyrazole ring.[17] It involves the condensation of a hydrazine (or its derivatives, like phenylhydrazine) with a 1,3-dicarbonyl compound.[16][18][19] Given the prevalence of the pyrazole scaffold in pharmaceuticals like Celecoxib (an anti-inflammatory) and Zanubrutinib (an anticancer agent), this reaction is of immense strategic value.[10]

Mechanistic Rationale: Regioselectivity as a Key Consideration

The reaction proceeds via a cyclocondensation mechanism. The primary challenge and area of scientific interest lie in controlling the regioselectivity when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine like phenylhydrazine.[16]

-

Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Intermediate Formation: This attack leads to a hemiaminal intermediate, which rapidly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to yield the stable, aromatic pyrazole ring.

The regioselectivity (i.e., which nitrogen of phenylhydrazine attaches to which part of the final ring) is governed by the relative reactivity of the two carbonyl groups and the reaction conditions (e.g., pH).[16] Generally, the more electrophilic (less sterically hindered) carbonyl is attacked first by the more nucleophilic (-NH₂) nitrogen of the phenylhydrazine.

Caption: General mechanism of the Knorr Pyrazole Synthesis.

Data Presentation: Scope of the Knorr Synthesis

The versatility of the Knorr synthesis is demonstrated by the wide range of substrates that can be employed, often with high yields.

| Phenylhydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Phenylhydrazine | Acetylacetone | 1-phenyl-3,5-dimethylpyrazole | 96 | [20] |

| 4-Chlorophenylhydrazine | Acetylacetone | 1-(4-chlorophenyl)-3,5-dimethylpyrazole | High | [20] |

| 4-Nitrophenylhydrazine | Acetylacetone | 1-(4-nitrophenyl)-3,5-dimethylpyrazole | High | [20] |

| Phenylhydrazine | Dibenzoylmethane | 1,3,5-triphenylpyrazole | High | [20] |

| 4-Methoxyphenylhydrazine | Acetylacetone | 1-(4-methoxyphenyl)-3,5-dimethylpyrazole | Excellent | [20] |

Yields are reported as "High" or "Excellent" in the source literature without specific percentages for all examples.

Synthesis of Pyrazolones: A Biologically Important Variant

A crucial variation of the Knorr synthesis is the reaction of phenylhydrazine with β-ketoesters, which yields pyrazolones (also known as pyrazolinones).[18] These heterocycles are five-membered rings containing two adjacent nitrogen atoms and a carbonyl group.[21] They are prominent in medicinal chemistry, with derivatives exhibiting antiepileptic, anti-inflammatory, and antibacterial activities.[21]

Experimental Protocol: Synthesis of a Substituted Pyrazolone

This protocol details the synthesis of 2-(2,4-Dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a common undergraduate and research example that illustrates the core principles.[21]

Materials:

-

Ethyl acetoacetate (a β-ketoester)

-

2,4-Dinitrophenylhydrazine

-

Boiling water bath

-

Diethyl ether

-

95% Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a fume cupboard, mix equimolar quantities (e.g., 0.1 moles) of ethyl acetoacetate and 2,4-dinitrophenylhydrazine in a suitable flask.

-

Causality Check: Using a substituted phenylhydrazine like 2,4-dinitrophenylhydrazine demonstrates the broad scope of the reaction. The electron-withdrawing nitro groups can affect reactivity but do not prevent the cyclization.

-

Heating: Heat the mixture in a boiling water bath with occasional stirring for 1 hour. The reaction progresses from a solution to a heavy syrup as the product forms and the solvent (from the reactants themselves) is driven off.[21]

-

Precipitation: Cool the resulting syrup to room temperature. Add a significant volume of diethyl ether (e.g., 250 mL) and stir vigorously. The pyrazolone product is typically insoluble in ether and will precipitate as a solid.

-

Causality Check: Diethyl ether is an excellent solvent for this step because the non-polar starting materials and byproducts are soluble, while the more polar, hydrogen-bonding capable pyrazolone product is not. This provides an efficient initial purification.

-

Isolation and Purification: Filter the solid product using a Büchner funnel and wash it with a small amount of fresh diethyl ether to remove any remaining soluble impurities.[21]

-

Final Purification: Dry the compound and then recrystallize it from 95% ethanol to obtain the pure pyrazolone product.[21]

Caption: Experimental workflow for pyrazolone synthesis.

Conclusion and Future Outlook

Phenylhydrazine's legacy, initiated by Emil Fischer over a century ago, continues to expand. The Fischer, Knorr, and related syntheses are not merely historical reactions; they are actively employed and continuously refined in modern research and industrial settings.[22] They provide reliable, scalable, and versatile access to the indole, pyrazole, and pyrazolone cores that are indispensable in the quest for new therapeutics. The fundamental principles of nucleophilic attack, condensation, rearrangement, and cyclization that define phenylhydrazine's reactivity provide a robust platform for innovation. Future research will undoubtedly focus on developing greener, more efficient catalytic systems (e.g., microwave-assisted or flow chemistry methods) and expanding the substrate scope to generate novel heterocyclic libraries for high-throughput screening, ensuring that phenylhydrazine remains a vital precursor in the drug development pipeline for years to come.[16]

References

-

Pyrazole synthesis . Organic Chemistry Portal. [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents . MDPI. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Publishing. [Link]

-

Overview of Phenylhydrazine‐Based Organic Transformations . ResearchGate. [Link]

-

Fischer Indole Synthesis . Organic Chemistry Portal. [Link]

-

A one-step synthesis of pyrazolone . ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC - PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Publishing. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review . jcreview.com. [Link]

-

Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Knorr Pyrazole Synthesis . Chem Help Asap. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles . National Institutes of Health. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI. [Link]

-

Reaction mechanism of phenylhydrazine with carbonyl . Chemistry Stack Exchange. [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance . MDPI. [Link]

-

Synthesis of 1,3,4-oxadiazoles . Organic Chemistry Portal. [Link]

-

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber . Organic Chemistry Portal. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . ResearchGate. [Link]

-

Pyrazole: An Important Core in Many Marketed and Clinical Drugs . ResearchGate. [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents . Scirp.org. [Link]

-

Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction . PubMed Central. [Link]

-

Synthesis and Screening of New[16][22][23]Oxadiazole,[21][22][23]Triazole, and[21][22][23]Triazolo . American Chemical Society. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies . PMC - PubMed Central. [Link]

-

Synthesis and characterization of 1,3,4-Oxadiazoles Derivatives from 4-Phenyl-Semicarbazide . ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . PMC - PubMed Central. [Link]

-

Reaction rates of phenylhydrazine with a range of carbonyl compounds in... . ResearchGate. [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications . MDPI. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING . UTAR Institutional Repository. [Link]

-

REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4 . YouTube. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene . PMC - PubMed Central. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits . MDPI. [Link]

-

Fischer Indole Synthesis Mechanism | Organic Chemistry . YouTube. [Link]

-

Knorr Pyrazole Synthesis . Name Reactions in Organic Synthesis. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . MDPI. [Link]

-

Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE . Vedantu. [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure . Testbook. [Link]

-

Fischer Indole Synthesis . ResearchGate. [Link]

-

The Pictet-Spengler Reaction . Comprehensive Organic Name Reactions and Reagents. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines . PMC. [Link]

Sources

- 1. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbonyl compounds react with phenyl hydrazine to form class 12 chemistry CBSE [vedantu.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. testbook.com [testbook.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 17. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. chemhelpasap.com [chemhelpasap.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Pyrazole synthesis [organic-chemistry.org]

Harnessing the Dehydrating Power of Sulfuric Acid in Condensation Reactions: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the condensation reaction stands as a cornerstone for building molecular complexity. This guide provides a deep dive into the pivotal role of concentrated sulfuric acid (H₂SO₄), a reagent distinguished by its dual functionality as both a potent catalyst and an exceptional dehydrating agent. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, practical applications, and critical safety protocols that enable researchers to leverage this powerful tool with efficacy and confidence.

The Thermodynamic Imperative: Driving Equilibria Forward

Condensation reactions, at their core, involve the joining of two molecules to form a larger molecule with the concurrent elimination of a smaller molecule, most commonly water.[1] These reactions are typically reversible, existing in a state of dynamic equilibrium.

Reactant A + Reactant B ⇌ Product C + Water

According to Le Châtelier's principle, the position of this equilibrium can be manipulated by altering the conditions of the reaction.[2][3][4] To maximize the yield of Product C, the equilibrium must be shifted to the right. This can be achieved by either using a large excess of one reactant or, more efficiently, by removing one of the products as it is formed.[2][5][6] In countless applications, the targeted removal of water is the key to driving the reaction to completion.

This is where the utility of a dehydrating agent becomes paramount. Concentrated sulfuric acid excels in this role not merely by physical sequestration, but through its high affinity for water, chemically binding it to form hydrated sulfate species.[7] This active chemical removal of water from the reaction medium effectively prevents the reverse hydrolysis reaction, ensuring a high conversion rate to the desired product.[5][7][8]

The Dual-Role Advantage of Sulfuric Acid

Sulfuric acid's effectiveness in promoting condensation reactions stems from its ability to perform two critical functions simultaneously:

-

Brønsted-Lowry Acid Catalysis: It donates a proton (H⁺) to one of the reactants, typically activating it towards nucleophilic attack. In reactions involving a carbonyl group, such as esterification, protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol.[9][10][11]

-

Dehydration: As discussed, it avidly absorbs the water generated during the reaction, shifting the equilibrium toward the product side.[7][8][12]

This dual functionality makes sulfuric acid a uniquely efficient and cost-effective choice for a wide array of condensation reactions in both laboratory and industrial settings.[7]

Application Spotlight I: Fischer-Speier Esterification

The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water, is a quintessential example of a condensation reaction where sulfuric acid is employed.[1][9][13]

Mechanism of Action

The reaction proceeds through a series of equilibrium steps, which are all driven forward by the removal of water by sulfuric acid.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Isopentyl Acetate ("Banana Oil")

This protocol outlines the synthesis of isopentyl acetate from acetic acid and isopentyl alcohol, a common undergraduate laboratory experiment that demonstrates the principles of Fischer esterification.[13]

Materials:

-

Isopentyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reflux apparatus, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and a molar excess of glacial acetic acid.

-

Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution: This addition is highly exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[14]

-

Workup - Neutralization: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

Cold water to remove the bulk of the sulfuric acid and unreacted acetic acid.

-

5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas produced.

-

Saturated NaCl solution (brine) to reduce the solubility of the ester in the aqueous layer and aid in separation.

-

-

Drying: Separate the organic layer and dry it over an anhydrous salt like MgSO₄.

-

Purification: Decant or filter the dried organic layer into a clean, dry flask and purify by simple distillation to isolate the isopentyl acetate.

Data Presentation: Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Typical Yield | Reference |

| Acetic Acid | Isopentyl Alcohol | H₂SO₄ | 1 hour reflux | ~70-85% | [13] |

| Butanoic Acid | Methanol | H₂SO₄ | Heat | High | [1] |

| Lauric Acid | Ethanol | H₂SO₄ (generated in-situ) | 1 hour reflux | ~60-70% | [14] |

Application Spotlight II: Synthesis of Ethers from Alcohols

The acid-catalyzed dehydration of primary alcohols is a classic method for preparing symmetrical ethers.[15] In this reaction, two molecules of alcohol condense to form an ether and a molecule of water.

Mechanism and Critical Parameters

The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[15][16] One alcohol molecule is protonated by sulfuric acid to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol to form the ether.

Temperature control is critical in this synthesis.[16]

-

Lower Temperatures (e.g., ~140°C for ethanol) favor the bimolecular condensation to form an ether.

-

Higher Temperatures (e.g., >150°C for ethanol) favor an intramolecular elimination (E1) reaction, leading to the formation of an alkene as the major product.[17]

Caption: Workflow for Acid-Catalyzed Ether Synthesis.

Experimental Protocol: Synthesis of Diethyl Ether

This protocol describes the continuous process for synthesizing diethyl ether from ethanol.[17]

Materials:

-

Ethanol (anhydrous is preferred)

-

Concentrated sulfuric acid (98%)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus with an addition funnel

Procedure:

-

Reaction Setup: Place a mixture of ethanol and concentrated sulfuric acid in a distillation flask. Heat the mixture to 130-140°C.[15][17]

-

Addition of Alcohol: Slowly add more ethanol from an addition funnel at the same rate that the ether distills over. This maintains the reaction conditions.

-

Distillation: Collect the distillate, which will contain diethyl ether, unreacted ethanol, water, and possibly acidic byproducts.

-

Workup: Transfer the distillate to a separatory funnel and wash sequentially with:

-

Drying: Separate the ether layer and dry it over anhydrous calcium chloride for 24 hours.[17]

-

Purification: Decant the ether and perform a final distillation, collecting the fraction boiling at ~35°C, to obtain pure diethyl ether.

Data Presentation: Ether Synthesis

| Alcohol | Catalyst | Temperature | Product | Side Product (at higher temp) | Reference |

| Ethanol | H₂SO₄ | ~140°C | Diethyl Ether | Ethene | [15][16] |

| Propan-1-ol | H₂SO₄ | Lower Temp | Dipropyl Ether | Propene | [15] |

Troubleshooting & Side Reactions

The strong oxidizing and dehydrating nature of hot, concentrated sulfuric acid can lead to unwanted side reactions.[5]

-

Charring/Polymerization: Overheating or high local concentrations of sulfuric acid can cause extensive dehydration and oxidation of organic materials, resulting in the formation of black, tarry substances.[5] This can be minimized by ensuring slow, controlled addition of the acid with efficient stirring and maintaining the recommended reaction temperature.[5]

-

Alkene Formation: As noted in ether synthesis, higher temperatures favor elimination reactions, leading to the formation of alkenes.[16] Careful temperature control is the primary method to mitigate this side reaction.

-

Sulfonation: In some cases, especially with aromatic compounds, sulfonation can occur as a competing reaction.

Safety: A Non-Negotiable Priority

Concentrated sulfuric acid is a highly corrosive and hazardous chemical that demands stringent safety protocols.[18][19]

| Hazard | Precaution / PPE | Emergency Response |

| Severe Chemical Burns | Wear chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat or apron.[20][21] | Immediately flush the affected area with copious amounts of gently flowing water for at least 30 minutes. DO NOT interrupt flushing. Remove contaminated clothing while flushing. Seek immediate medical attention.[20] |

| Exothermic Reaction with Water | Always add acid slowly to water (or other liquids), never the other way around. Perform dilutions and additions in an ice bath to manage heat generation. | N/A |

| Toxic Fumes (SOx) | All work with concentrated sulfuric acid, especially when heating, must be performed in a certified chemical fume hood with proper ventilation.[22][23] | Move to fresh air. Seek medical attention if respiratory irritation occurs. |

| Spills | Contain the spill with an absorbent material like sand or a commercial acid neutralizer. Do not use combustible materials. Neutralize slowly. | Evacuate the area. Wear appropriate PPE for cleanup.[23] |

Storage: Store sulfuric acid in designated corrosive-resistant containers, away from incompatible materials such as bases and reactive metals, in a well-ventilated area.[18][19]

Conclusion and Future Perspectives

Concentrated sulfuric acid remains an indispensable tool for driving condensation reactions in organic synthesis due to its potent dual-action capabilities. Its role as both a catalyst and a dehydrating agent provides an efficient and economical pathway for the synthesis of esters, ethers, and other valuable compounds. While alternatives like solid acid catalysts (e.g., Amberlyst-H+)[24] and physical water removal techniques (e.g., Dean-Stark apparatus)[9] exist and offer advantages in specific contexts, the simplicity and effectiveness of sulfuric acid ensure its continued prevalence. A thorough understanding of the underlying mechanisms, meticulous control of reaction parameters, and an unwavering commitment to safety are the keys to successfully harnessing its power in the laboratory and beyond.

References

- tlooto. (n.d.). How concentrated h2so4 can remover water from the reversible reaction of esterification.

- Benchchem. (n.d.). Overcoming challenges with sulfuric acid catalyst in esterification.

- Quora. (2017, July 16). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent?

- Quora. (2018, January 31). How does sulphuric acid act as a dehydrating agent?

- RSC Education. (n.d.). Sulfuric acid as a dehydrating agent | Demonstration.

- Save My Exams. (2024, December 1). Concentrated Sulfuric Acid (WJEC GCSE Chemistry): Revision Note.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- YouTube. (2010, August 9). Sulfuric Acid - A Dehydrating Agent.

- BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols.

- Wikipedia. (n.d.). Sulfuric acid.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Quora. (2016, December 6). Why is H2SO4 a good dehydrating agent while other strong acids are not?

- Semantic Scholar. (2017, May 3). Sulfuric acid and Amberlyst-H+ catalyzed condensation reactions of renewable keto acids with paraformaldehyde: synthesis of a ne.

- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.

- YouTube. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Chemguide. (n.d.). mechanism for the esterification reaction.

- Quora. (2017, November 22). What is the role of H2SO4 in etherification?

- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.

- PMC. (n.d.). Evaluating Alternatives to Water as Solvents for Life: The Example of Sulfuric Acid.

- Wikipedia. (n.d.). Le Chatelier's principle.

- PDF. (2025, October 15). Evaluating Alternatives to Water as Solvents for Life: The Example of Sulfuric Acid.

- Chemistry LibreTexts. (2025, March 20). 25.18: Condensation Reactions.

- YouTube. (2023, November 4). Making Diethyl Ether From Ethanol.

- TSM TheSafetyMaster Private Limited. (2024, March 18). Sulfuric Acid Safety Guidelines: A Comprehensive Approach.

- Chemistry LibreTexts. (2023, January 29). Le Chatelier's Principle Fundamentals.

- Quora. (2017, April 18). What are some common dehydrating agents used in chemistry?

- Unknown Source. (n.d.). 29.

- Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet.

- Scribd. (n.d.). Synthesis of Diethyl Ether From Ethanol | PDF.

- InfoPlease. (n.d.). Le Châtelier's principle.

- Monash University. (n.d.). Le Chatelier's Principle.

- Chemistry LibreTexts. (2023, June 30). 4. Examples of Acid Catalysis in Organic Chemistry.

- Echemi. (2022, June 15). How To Make Ether? Step By Step Guide On Making Ether.

- Reddit. (n.d.). Conc. sulfuric acid as a dehydrating agent : r/chemistry.

- CCOHS. (n.d.). Sulfuric Acid.

- EoHT.info. (n.d.). Le Chatelier's principle.

- Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories.

- Unknown Source. (n.d.).

- Quora. (2016, October 26). What are the by-products formed during a reaction of sulfuric acid and aluminum hydroxide?

- Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions.

- ResearchGate. (2026, January 12). Conversion of Bioethanol to Diethyl Ether Catalyzed by Sulfuric Acid and Zeolite.

- MDPI. (2020, October 30). Review of Sulfuric Acid Decomposition Processes for Sulfur-Based Thermochemical Hydrogen Production Cycles.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Le Chatelier's principle - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. monash.edu [monash.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. infoplease.com [infoplease.com]

- 7. tlooto.com [tlooto.com]

- 8. quora.com [quora.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quora.com [quora.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. cerritos.edu [cerritos.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. byjus.com [byjus.com]

- 17. scribd.com [scribd.com]

- 18. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 19. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 20. CCOHS: Sulfuric Acid [ccohs.ca]

- 21. westlab.com.au [westlab.com.au]

- 22. Sulfuric acid as a dehydrating agent | Demonstration | RSC Education [edu.rsc.org]

- 23. carlroth.com:443 [carlroth.com:443]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Substituted Indoles via the Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Indole Moiety

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[2][3][4] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing this crucial heterocyclic motif.[5][6] The reaction facilitates the synthesis of substituted indoles through the acid-catalyzed cyclization of arylhydrazones, which are typically formed from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[5][7] This method is pivotal in the industrial production of tryptamine derivatives and indole-3-acetic acid.[1] Its wide applicability has been instrumental in the synthesis of numerous biologically active compounds, including anti-migraine drugs of the triptan class.[5]

Unraveling the Mechanism: A Step-by-Step Pathway

A thorough understanding of the Fischer indole synthesis mechanism is paramount for optimizing reaction conditions and predicting outcomes. The reaction proceeds through a series of well-defined steps:

-

Phenylhydrazone Formation: The initial step involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[3] This equilibrium can be driven forward by removing the water that is formed.

-

Tautomerization to Enamine: The phenylhydrazone then undergoes a critical tautomerization to its corresponding enamine isomer.[3]

-

[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step where the enamine intermediate undergoes a[1][1]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the disruption of the aromatic ring.[7][8]

-

Rearomatization: The di-imine intermediate quickly rearomatizes to a more stable form.

-

Cyclization and Elimination: An intramolecular cyclization then occurs, forming a cyclic aminoacetal (or aminal).[6][7] Subsequent elimination of ammonia under acidic catalysis yields the final, energetically favorable aromatic indole product.[6][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. jk-sci.com [jk-sci.com]

Application Notes and Protocols for Osazone Crystal Formation in Carbohydrate Identification

Introduction: The Enduring Relevance of a Classic Crystallization Reaction

In the landscape of modern analytical chemistry, replete with high-throughput and sophisticated instrumentation, the osazone test stands as a testament to the power of classical organic chemistry. First developed by the pioneering chemist Emil Fischer, this method remains a valuable, cost-effective, and visually compelling technique for the identification and differentiation of reducing sugars.[1] This application note provides a detailed protocol and the underlying chemical principles for the formation of osazone crystals, a technique particularly useful in foundational research, quality control, and educational settings. By reacting carbohydrates with phenylhydrazine, researchers can generate distinct crystalline derivatives, whose morphology and rate of formation serve as fingerprints for specific sugars.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to employ this robust method for carbohydrate characterization.

Theoretical Foundation: The Chemistry of Osazone Formation

The osazone test is predicated on the reaction of a reducing sugar, which contains a free aldehyde or ketone group, with an excess of phenylhydrazine at elevated temperatures.[3][4] The reaction is not a simple condensation but a multi-step process that ultimately involves the first and second carbon atoms of the sugar chain.

Mechanism of Reaction:

-

Initial Condensation: One molecule of phenylhydrazine reacts with the carbonyl group (aldehyde or ketone) of the sugar to form a phenylhydrazone.[5]

-

Oxidation: A second molecule of phenylhydrazine then oxidizes the adjacent hydroxyl group (at C-2) to a carbonyl group. In this step, the phenylhydrazine molecule is itself reduced to aniline and ammonia.

-

Second Condensation: A third molecule of phenylhydrazine reacts with the newly formed carbonyl group, resulting in the final product, a 1,2-bis(phenylhydrazone), known as the osazone.[6][7]

This condensation-oxidation-condensation sequence is crucial because it involves both C-1 and C-2 of the sugar.[6] Consequently, sugars that differ only in the stereochemistry at these two positions will yield the same osazone crystal. For instance, D-glucose (an aldohexose) and D-fructose (a ketohexose), which have identical arrangements of hydroxyl groups from C-3 to C-6, form the same needle-shaped glucosazone crystals.[3][6][8] This characteristic is a key diagnostic feature of the test. Non-reducing sugars, such as sucrose, will not form osazone crystals unless first hydrolyzed to their constituent monosaccharides.[1][2]

Experimental Protocol: A Step-by-Step Guide to Osazone Formation

This protocol is designed to be a self-validating system, including steps for positive controls to ensure the reliability of the results.

I. Reagent Preparation

-

Osazone Mixture: Prepare by thoroughly mixing one part phenylhydrazine hydrochloride with two parts crystalline sodium acetate by weight.[9] Store in a tightly sealed, light-resistant container.

-

Carbohydrate Solutions (0.5% w/v): Prepare solutions of known sugars (e.g., glucose, fructose, galactose, maltose, lactose) to serve as positive controls. Prepare a solution of the unknown carbohydrate at the same concentration.

-

Glacial Acetic Acid

II. Safety Precautions: Handling Phenylhydrazine

Phenylhydrazine and its salts are toxic, mutagenic, and carcinogenic.[10] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle phenylhydrazine hydrochloride in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is not recommended for prolonged contact; consult glove manufacturer guidance), and splash-proof safety goggles or a face shield.[10][11][12]

-

Handling: Avoid all contact with skin, eyes, and clothing.[10][11] Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly after handling.[13]

-

Disposal: Dispose of all contaminated materials and waste solutions in accordance with institutional and local regulations for hazardous chemical waste.

III. Osazone Crystal Formation Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Workflow for osazone crystal formation and analysis.

IV. Detailed Procedure

-

Setup: Label a series of clean, dry test tubes for your unknown sample and each of the positive control sugars.

-

Sample Addition: To each tube, add 5 mL of the corresponding carbohydrate solution.[6][9]

-

Reagent Addition: Add approximately 0.3 g of the osazone mixture and 5 drops of glacial acetic acid to each test tube.[6][9]

-

Dissolution: Mix the contents thoroughly. If necessary, warm the tubes gently in a warm water bath to ensure all solids are dissolved.[6][9]

-

Heating and Observation: Place all test tubes simultaneously into a boiling water bath.[9] Start a timer immediately.

-

Data Collection: Carefully observe the tubes. Note the time it takes for the yellow crystals to first appear in each tube.[3] Some sugars, like fructose and glucose, will form crystals rapidly in the hot solution, while others may take significantly longer.[1][9]

-

Cooling and Crystallization: As soon as crystals are observed, remove the tube from the water bath and allow it to cool slowly to room temperature.[9] For sugars that do not form crystals in the boiling water bath (e.g., lactose, maltose), remove them after 30-45 minutes and allow them to cool.[3][9] Slow cooling promotes the formation of larger, more well-defined crystals.

-

Microscopic Examination: Once the tubes have cooled, use a pipette or glass rod to transfer a small sample of the crystalline precipitate onto a clean microscope slide.[6][9] Add a coverslip and examine the crystals under low to medium magnification.

-

Interpretation: Compare the crystal morphology (shape) and formation time of your unknown sample to those of the known controls to identify the carbohydrate.[3]

Data Interpretation: Correlating Time and Morphology

The time of crystal formation and the specific shape of the crystals are the two primary diagnostic criteria for identifying the sugar.

| Carbohydrate | Typical Formation Time (minutes) | Crystal Morphology |

| Fructose | ~ 2 | Fine, needle-shaped crystals in sheaves or bundles.[3][6] |

| Glucose | ~ 4-5 | Needle-shaped or broomstick-like crystals in sheaves.[1][3][9] |

| Galactose | ~ 15-20 | Thorny, ball-shaped clusters of rhombic plates.[3][6] |

| Mannose | ~ 0.5-1 | Needle-shaped crystals (forms quickly).[1][4] |

| Maltose | ~ 30-45 (on cooling) | Sunflower or star-shaped crystals.[3][4][6] |

| Lactose | ~ 30-45 (on cooling) | Cotton ball or powder puff-shaped clusters.[1][3][4] |

| Xylose | ~ 7 | Fine, long needle-shaped crystals.[1][4] |

| Arabinose | ~ 10 | Dense, ball-like clusters of fine needles.[1][4] |

Limitations and Considerations

-

Mixtures: The osazone test is not effective for identifying individual sugars within a mixture, as a combination of different crystal types will form.[6]

-

Non-Reducing Sugars: A negative result (no crystal formation) indicates the absence of a reducing sugar. However, as noted, non-reducing sugars like sucrose can yield a positive result if the prolonged heating in the acidic medium causes hydrolysis.[6]

-

Concentration: A sufficient concentration of sugar is required to obtain a positive result.[6]

Conclusion

The osazone formation protocol, when executed with precision and appropriate safety measures, is a powerful tool for carbohydrate identification. By carefully observing both the kinetics of crystal formation and the unique morphology of the resulting osazones, researchers can confidently distinguish between various reducing sugars. The inherent simplicity and visual nature of the test ensure its continued relevance in both research and educational laboratories, providing a direct and tangible connection to the fundamental principles of organic chemistry.

References

-

Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory. Education in Chemical Science & Technology. Available at: [Link]

-

Definition, Formation, Tests of Osazone, Practice Problems and FAQ. Aakash Institute. Available at: [Link]

-

Osazone Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. (2022-06-19). Available at: [Link]

-

On the Mechanism of Osazone Formation. University of California, Irvine. Available at: [Link]

-

Utility of Osazone Test to Identify Sugars. ResearchGate. (2018-06-04). Available at: [Link]

-

Osazone: Formation, Technique & Glucose Test. StudySmarter. (2023-10-21). Available at: [Link]

-

Osazone Test. Practical Biochemistry. Available at: [Link]

-

Monosaccharides Form Crystalline Osazones. Chemistry LibreTexts. (2014-07-29). Available at: [Link]

-

Different Osazone Crystals. Sciencing. (2022-03-24). Available at: [Link]

-

MONOSACCHARIDES REACTION WITH PHENYLHYDRAZINE (OSAZONE FORMATION). YouTube. (2022-05-02). Available at: [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride. Carl ROTH. (2025-03-31). Available at: [Link]

-

Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE. Vedantu. Available at: [Link]

-

PHENYLHYDRAZINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Why does two phenylhydrazine molecule react with glucose in osazone formation? Stack Exchange. (2016-05-09). Available at: [Link]

-

Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Environmental Health & Safety, University of an undisclosed institution. Available at: [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]

- 3. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. microbenotes.com [microbenotes.com]

- 7. youtube.com [youtube.com]

- 8. Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 9. cbspd.com [cbspd.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. carlroth.com [carlroth.com]

- 12. nj.gov [nj.gov]

- 13. ehs.utoronto.ca [ehs.utoronto.ca]

Application Note: A Streamlined One-Pot Fischer Indole Synthesis Protocol for Pharmaceutical and Research Applications

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the structural core of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2] Among the myriad methods developed to construct this privileged heterocycle, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized transformations.[3][4] It classically involves the acid-catalyzed cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a suitable ketone or aldehyde.

The primary advantage of the modern one-pot variant is the circumvention of the need to isolate the often-unstable arylhydrazone intermediate.[2] This approach enhances operational simplicity, reduces reaction time, and minimizes waste, aligning with the principles of green chemistry.[5] This application note provides a detailed experimental guide to the one-pot Fischer indole synthesis, explaining the mechanistic rationale behind the protocol and exploring modern enhancements such as microwave-assisted synthesis for accelerated and high-yield production of indole derivatives.

The Reaction Mechanism: A Cascade of Acid-Catalyzed Events

The one-pot Fischer indole synthesis is a sophisticated cascade reaction initiated and propelled by an acid catalyst, which can be either a Brønsted or Lewis acid.[3][6] The choice of catalyst is critical and can significantly influence reaction outcomes.[7] The entire transformation from arylhydrazine and ketone to the final indole product occurs in a single reaction vessel.

The mechanism unfolds through several distinct, sequential steps:

-

In Situ Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound (ketone or aldehyde) to form the corresponding phenylhydrazone intermediate.[3][4]

-

Tautomerization to Ene-hydrazine: The newly formed phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.[3][4][8] This step is crucial as it sets the stage for the key bond-forming event.

-

[9][9]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[9][9]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement).[3][4] This is the rate-determining step, where the nitrogen-nitrogen bond is cleaved and a new carbon-carbon bond is formed at the ortho position of the aromatic ring, resulting in a di-imine intermediate.[2]

-

Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered aminoacetal ring.[2][4]

-

Ammonia Elimination: Finally, under the acidic conditions, the aminoacetal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring.[2][3][8]

Caption: Mechanism of the One-Pot Fischer Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol details a rapid, high-yield, one-pot synthesis of 1,2,3,4-tetrahydrocarbazole, a common indole derivative, utilizing microwave irradiation. The procedure is adapted from established microwave-assisted methods which demonstrate significantly improved yields and reduced reaction times compared to conventional heating.[9]

Materials and Equipment

-

Reagents:

-

Phenylhydrazine (C₆H₅NHNH₂)

-

Cyclohexanone (C₆H₁₀O)

-

p-Toluenesulfonic acid monohydrate (p-TSA) or Zinc Chloride (ZnCl₂)

-

Ethanol (or Glacial Acetic Acid)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Microwave synthesis reactor with sealed reaction vessels (e.g., CEM, Biotage)

-

Round-bottom flask (for work-up)

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Catalyst Selection and Performance

The choice of acid catalyst is paramount for the success of the Fischer indole synthesis. Both Brønsted acids (like p-TSA) and Lewis acids (like ZnCl₂) are effective. However, for this microwave-assisted protocol, p-TSA has been reported to provide superior yields.[9]

| Catalyst | Heating Method | Time | Power/Temp | Yield (%) | Reference |

| ZnCl₂ | Microwave | 3 min | 600 W | 76% | [9] |

| p-TSA | Microwave | 3 min | 600 W | 91% | [9] |

| Acetic Acid | Conventional | 0.75 hr | Reflux | 50% | [10] |

| PMA | Conventional | 4 hrs | 60 °C | ~85-95% | [5] |

| (PMA = Phosphomolybdic acid) |

Step-by-Step Procedure

Safety First: Phenylhydrazine is toxic and a suspected carcinogen. Cyclohexanone is an irritant. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. A thorough hazard analysis should be conducted before starting.[11]

-

Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol, 108 mg), cyclohexanone (1.0 mmol, 98 mg), and p-toluenesulfonic acid (p-TSA) (0.2 mmol, 38 mg).

-

Causality Note: The reactants are used in equimolar amounts. The acid is used in catalytic quantity. Using the catalyst allows the reaction to proceed under milder conditions than uncatalyzed thermal cyclization.

-

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 600 W for 3 minutes.[9] Monitor the internal pressure and temperature to ensure they remain within the safe operating limits of the vessel.

-

Reaction Quenching and Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully unseal the vessel in the fume hood. Dilute the reaction mixture with ethyl acetate (20 mL).

-